molecular formula C7H7F2NO B11944095 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol

Cat. No.: B11944095
M. Wt: 159.13 g/mol
InChI Key: OSOBVVANSKWZSS-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol is an organic compound characterized by the presence of a pyridine ring substituted with a difluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with difluoroethanol. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a difluoroethanol derivative under basic conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted pyridine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluoroethanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(pyridin-4-yl)ethan-1-ol is unique due to the presence of both a difluoroethanol group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2,2-difluoro-1-pyridin-4-ylethanol

InChI

InChI=1S/C7H7F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,6-7,11H

InChI Key

OSOBVVANSKWZSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(F)F)O

Origin of Product

United States

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